Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate
Description
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound featuring a strained [3.1.0]hexane scaffold with an amino group at position 3 and a methyl ester at position 1. Its synthesis typically involves coupling reactions, as demonstrated in the preparation of Methyl (1S,2R,3S,4R,5S)-4-(2-chloro-6-((dicyclopropylmethyl)amino)-9H-purin-9-yl)-2,3-dihydroxybicyclo[3.1.0]hexane-1-carboxylate (25). This compound was synthesized via DCC-mediated esterification with a 68% yield, confirmed by HRMS (calculated: 434.1595; observed: 434.1603) and NMR spectroscopy .
Properties
Molecular Formula |
C8H13NO2 |
|---|---|
Molecular Weight |
155.19 g/mol |
IUPAC Name |
methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate |
InChI |
InChI=1S/C8H13NO2/c1-11-7(10)8-3-5(8)2-6(9)4-8/h5-6H,2-4,9H2,1H3 |
InChI Key |
KNJVQXHJDWIZBM-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C12CC1CC(C2)N |
Origin of Product |
United States |
Preparation Methods
Cyclopropanation-Based Approaches
A common synthetic strategy involves the cyclopropanation of suitable precursors such as alpha-diazo esters or olefinic substrates to form the bicyclic core. For example, intramolecular cyclopropanation of alpha-diazoacetates using transition metal catalysts like ruthenium(II) complexes has been employed to construct bicyclo[3.1.0]hexane frameworks with high stereoselectivity.
- Stepwise outline:
- Preparation of alpha-diazoacetate intermediate from bromoacetyl bromide and allylic alcohols.
- Catalytic cyclopropanation to form the bicyclic ester.
- Subsequent functional group transformations to install the amino group.
Strecker Reaction and Amino-Nitrile Intermediates
Another route involves the formation of an amino-nitrile intermediate via a Strecker-type reaction on a bicyclic ketone or unsaturated ester intermediate, followed by hydrolysis to yield the amino acid derivative.
- Typical conditions:
- Use of trimethylsilyl cyanide (TMSCN) or potassium/ sodium cyanide in the presence of Lewis acids like titanium isopropoxide to promote the Strecker reaction with high diastereoselectivity.
- Hydrolysis of the amino-nitrile intermediate under acidic conditions (e.g., acetic acid and hydrochloric acid mixture at 75°C) to afford the amino-substituted bicyclo[3.1.0]hexane carboxylate.
Functional Group Transformations on Bicyclic Diols and Ketones
Starting from mono-protected bicyclic diols, oxidation and substitution reactions can be used to install the ester and amino functionalities:
Example Synthetic Scheme (Summary)
| Step | Reaction Type | Reagents/Conditions | Outcome |
|---|---|---|---|
| 1 | Formation of bicyclic core | Cyclopropanation of alpha-diazoacetate with Ru(II) catalyst | Bicyclo[3.1.0]hexane ester scaffold |
| 2 | Strecker reaction | TMSCN, Ti(OiPr)4, -10°C to 0°C | Amino-nitrile intermediate with high diastereoselectivity |
| 3 | Hydrolysis | Acetic acid/HCl (1:3), 75°C, 5 h | This compound |
| 4 | Purification | Filtration, chromatography | Pure target compound |
Detailed Research Outcomes and Analysis
Stereoselectivity and Yield
- The use of titanium isopropoxide as a Lewis acid catalyst in the Strecker reaction step results in high diastereoselectivity, favoring the formation of the desired stereoisomer of the amino-nitrile intermediate.
- Hydrolysis conditions using a mixture of acetic acid and hydrochloric acid at 75°C for 5 hours efficiently convert the amino-nitrile to the amino acid ester with yields reported up to 86% after purification.
Reaction Conditions Optimization
- Temperature control during the cyclopropanation and Strecker steps is critical, with low temperatures (-20°C to 0°C) preferred to minimize side reactions and maximize stereochemical control.
- Alternative Lewis acids such as aluminum isopropoxide, boron trifluoride etherate, and scandium triflate have been explored, but titanium isopropoxide remains favored for this transformation due to its balance of reactivity and selectivity.
Purification and Characterization
- The final product is typically isolated as the hydrochloride salt for stability and ease of handling.
- Characterization is performed using standard spectroscopic techniques including 1H NMR, mass spectrometry (ESI-MS), and chromatographic purity analysis (HPLC).
Summary Table of Preparation Methods
| Methodology | Key Reagents/Conditions | Advantages | Limitations |
|---|---|---|---|
| Cyclopropanation of alpha-diazo esters | Ru(II) catalyst, low temperature | High stereoselectivity, well-established | Requires diazo precursors, sensitive conditions |
| Strecker reaction on bicyclic ketones | TMSCN, Ti(OiPr)4, acidic hydrolysis | High diastereoselectivity, good yields | Use of toxic cyanide reagents |
| Functional group transformations on bicyclic diols | Tosylation, oxidation, fluorination, amination | Versatile, allows functional group diversity | Multi-step, requires protection strategies |
Chemical Reactions Analysis
Types of Reactions
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into its corresponding amine or alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the bicyclic structure.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃) can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce amines or alcohols.
Scientific Research Applications
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate is a derivative of bicyclo[3.1.0]hexane, a compound that has various applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system (CNS) . Bicyclo[3.1.0]hexane derivatives are useful as metabotropic glutamate receptor (mGluR) modulators and offer therapeutic potential for treating psychiatric and neurological disorders .
Applications of Bicyclo[3.1.0]hexane Derivatives
- mGluR Modulation: Bicyclo[3.1.0]hexane derivatives are used in preparing mGluR agonists, which can modulate physiological processes in the mammalian CNS, including learning, memory, motor control, and sensory perception .
- Treatment of Psychiatric and Neurological Disorders: mGluR modulators are therapeutically useful for treating psychiatric disorders like schizophrenia, anxiety, depression, bipolar disorder, and epilepsy, and neurological diseases such as drug dependence, cognitive disorders, Alzheimer's disease, Huntington's chorea, Parkinson's disease, cerebral ischemia, and head trauma .
- Adenosine Receptor Targeting: Bicyclo[3.1.0]hexane-based nucleosides can target adenosine A3 receptors, which are overexpressed in inflammatory and cancer cells, making them potential therapeutic and diagnostic targets .
Fluorine-Containing Bicyclo[3.1.0]hexane Derivatives
The inclusion of fluorine in bicyclo[3.1.0]hexane derivatives can enhance their bioactivity and utility in medicinal chemistry .
Mechanism of Action
The mechanism by which Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate exerts its effects involves its interaction with specific molecular targets. The bicyclic structure allows it to fit into enzyme active sites or receptor binding pockets, potentially inhibiting or modulating their activity. The exact pathways and molecular targets depend on the specific application and the biological system being studied .
Comparison with Similar Compounds
Structural Analogs in the Bicyclo[3.1.0]hexane Family
Table 1: Key Structural Analogs and Their Properties
Physicochemical Properties
- Molecular Weight and Solubility : The target compound (MW 434.16) is significantly larger than simpler analogs like 3-methyl-3-azabicyclo[3.1.0]hexane-1-carboxylic acid (MW 141.17), impacting solubility and bioavailability. Esters (e.g., ethyl or methyl) generally exhibit better lipophilicity than carboxylic acids .
- Ring Strain and Geometry : The [3.1.0]hexane scaffold imposes distinct stereochemical constraints compared to [1.1.1]pentane analogs, which exhibit higher ring strain and unique reactivity in drug discovery .
Pharmacological Activity
- Adenosine Receptor Targeting: Compounds like 25 and 13 show affinity for adenosine receptors, with substituents (e.g., chloropurine or imidazo-pyridine) critical for receptor binding .
Biological Activity
Methyl 3-aminobicyclo[3.1.0]hexane-1-carboxylate is a bicyclic compound that has garnered attention for its potential biological activities, particularly in pharmacology and biochemistry. This article explores its biological activity, mechanisms of action, and comparisons with related compounds, supported by relevant research findings and data.
Structural Overview
This compound features a bicyclo[3.1.0]hexane core with an amino group and a carboxylate ester functional group. Its molecular formula is CHNO, and it has a molecular weight of 155.19 g/mol. The unique structural characteristics enable it to interact with various biological targets, making it a candidate for further investigation in drug development.
Enzyme Interactions
Research indicates that this compound can modulate the activity of specific enzymes through binding interactions. The bicyclic structure allows it to fit into active sites of enzymes, potentially altering their catalytic functions. For instance, studies have demonstrated its ability to influence metabotropic glutamate receptors (mGluRs), which play crucial roles in synaptic transmission and plasticity in the brain .
Receptor Binding Studies
The compound's affinity for various receptors has been explored, particularly in relation to its structural features that facilitate binding. Its amino group can form hydrogen bonds with receptor sites, enhancing its interaction capabilities. This property positions it as a potential lead compound for developing drugs targeting neurological disorders.
The mechanism by which this compound exerts its biological effects involves:
- Binding to Active Sites : The compound's structural conformation allows it to bind effectively to enzyme active sites or receptor binding pockets.
- Modulation of Activity : Upon binding, it may either inhibit or enhance the activity of these biological targets, leading to altered physiological responses.
Comparative Analysis with Related Compounds
To better understand the unique properties of this compound, it is useful to compare it with similar compounds:
| Compound Name | Structural Features | Unique Properties |
|---|---|---|
| Methyl 4-aminobicyclo[3.1.0]hexane-1-carboxylate | Similar bicyclic structure | Different amino positioning affects reactivity |
| Methyl 6-aminobicyclo[3.1.0]hexane-6-carboxylate | Bicyclic structure with different positions | Potentially different biological activity profiles |
| Methyl 4-amino-bicyclo[2.1.1]hexane-1-carboxylate | Bicyclic structure but different connectivity | Variations in reactivity patterns |
This table highlights how structural variations can influence the biological properties and potential applications of these compounds.
Case Studies and Research Findings
Several studies have investigated the biological implications of this compound:
- Study on Metabotropic Glutamate Receptors : Research published in Nature explored how methyl substitution affects functional activity at mGluRs, revealing that structural modifications could enhance receptor selectivity and potency .
- Therapeutic Applications : Investigations into the compound's interactions with various biomolecules suggest potential therapeutic applications in treating neurological disorders by modulating neurotransmitter systems.
- Prodrug Development : The compound has been evaluated as a prodrug candidate due to its ability to improve bioavailability and therapeutic efficacy when modified appropriately .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
